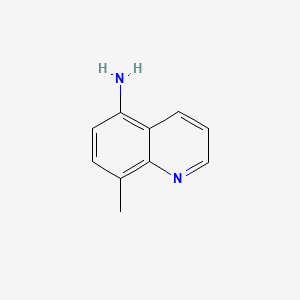

8-Methylquinolin-5-amine

Description

Chemical Identity and Nomenclature

This compound is an organic compound with the molecular formula C₁₀H₁₀N₂, representing a quinoline derivative bearing both methyl and amino substituents. The compound is officially registered under the Chemical Abstracts Service number 50358-40-2, providing its unique identifier within chemical databases. The molecular weight of this compound is precisely 158.20 grams per mole, placing it within the range of relatively small heterocyclic molecules suitable for various synthetic applications.

The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, with the compound formally designated as this compound. Alternative naming conventions include 8-methyl-5-quinolinamine and 5-amino-8-methylquinoline, reflecting different approaches to prioritizing the functional groups present in the molecule. The compound has also been assigned the Molecular Design Limited number MFCD03724045, facilitating its identification in chemical supply catalogs.

The structural features of this compound can be described through its Simplified Molecular Input Line Entry System notation as NC1=C2C=CC=NC2=C(C)C=C1, which precisely defines the connectivity and arrangement of atoms within the molecule. The compound exhibits a bicyclic structure characteristic of quinoline derivatives, with the methyl group positioned at the 8-position and the amino group at the 5-position of the quinoline ring system.

Physical properties of this compound have been characterized through various analytical methods. The compound exhibits a density of 1.169 grams per cubic centimeter at standard conditions, indicating a relatively dense crystalline structure. The boiling point has been determined to range between 326.2 to 327.5 degrees Celsius at 760 millimeters of mercury pressure, suggesting significant intermolecular interactions due to the presence of both aromatic and amino functionalities. The melting point varies depending on purity and preparation method, with reported values between 133-137 degrees Celsius.

The compound demonstrates limited solubility in water at room temperature but readily dissolves in organic solvents such as ethanol and dimethylformamide, consistent with its predominantly aromatic character. The refractive index has been measured at 1.681, providing additional characterization data for identification purposes. The flash point occurs at approximately 177.2 to 178.1 degrees Celsius, indicating moderate thermal stability under standard conditions.

Historical Context in Heterocyclic Chemistry Research

The development of quinoline chemistry traces its origins to the middle of the nineteenth century, establishing the foundation for understanding compounds such as this compound. Quinoline itself was first extracted from coal tar in 1834 by German chemist Friedlieb Ferdinand Runge, who initially called the compound "leukol," meaning "white oil" in Greek. This discovery marked the beginning of systematic investigation into nitrogen-containing heterocyclic compounds that would eventually encompass the study of methylated quinoline derivatives.

A significant advancement in quinoline chemistry occurred in 1842 when French chemist Charles Gerhardt obtained a quinoline compound through dry distillation of quinine, strychnine, or cinchonine with potassium hydroxide. Gerhardt designated his compound "Chinoilin" or "Chinolein," contributing to the early nomenclature that would influence naming conventions for quinoline derivatives including this compound. The eventual recognition by German chemist August Hoffmann that Runge's and Gerhardt's compounds were identical, despite apparent differences in reactivity due to contaminants, demonstrated the importance of purity in heterocyclic compound characterization.

Properties

IUPAC Name |

8-methylquinolin-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2/c1-7-4-5-9(11)8-3-2-6-12-10(7)8/h2-6H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PILPIITVELSUBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)N)C=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70308025 | |

| Record name | 8-methylquinolin-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70308025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50358-40-2 | |

| Record name | 5-Amino-8-methylquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50358-40-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 201508 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050358402 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 50358-40-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=201508 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 8-methylquinolin-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70308025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-Methyl-5-quinolinamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Skraup Synthesis

The Skraup synthesis is a classical method for synthesizing quinolines, including 8-methylquinolin-5-amine. This method involves the condensation of aniline derivatives with ketones or aldehydes in the presence of an oxidizing agent.

Starting Materials: Aniline derivative (e.g., 2-methyl aniline), aldehyde (e.g., acetaldehyde), oxidizing agent (e.g., nitrobenzene).

Conditions: Typically conducted under reflux conditions in a suitable solvent.

Yield: Varies based on specific conditions but generally provides good yields of quinoline derivatives.

Amination of Bromoquinoline

Another effective method involves the amination of bromoquinoline derivatives, specifically 2-methyl-8-bromoquinoline.

Starting Materials: 2-methyl-8-bromoquinoline, ammonia or amine source.

Conditions: Reaction is performed in a solvent such as dimethyl sulfoxide or N,N-dimethylformamide at elevated temperatures (60 °C to 120 °C) in the presence of a catalyst (e.g., copper acetylacetonate).

Yield and Efficiency:

This method has been reported to achieve yields around 68% under optimized conditions.

Alternative Synthetic Routes

Research has indicated several alternative pathways for synthesizing this compound, including:

Condensation Reactions: Using various substituted anilines and aldehydes under specific catalytic conditions.

Hydrogenation Reactions: Following initial nitro or halogen substitutions, hydrogenation can be employed to introduce amino groups at desired positions on the quinoline ring.

Summary Table of Methods

| Method | Starting Materials | Conditions | Yield (%) |

|---|---|---|---|

| Skraup Synthesis | Aniline derivative, aldehyde | Reflux in solvent | Variable |

| Amination of Bromoquinoline | 2-Methyl-8-bromoquinoline, ammonia | DMSO/N,N-dimethylformamide, heat | ~68% |

| Alternative Synthetic Routes | Various substituted anilines and aldehydes | Varies based on specific conditions | Varies |

The synthesized compound can be characterized using various analytical techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides information on the molecular structure and confirms the position of substituents.

Mass Spectrometry (MS): Assists in determining the molecular weight and confirming the identity of the compound.

The preparation methods for this compound demonstrate a range of synthetic strategies that can be adapted based on available starting materials and desired outcomes. The Skraup synthesis remains a classical approach, while modern methods involving amination and hydrogenation offer efficient alternatives for producing this important quinoline derivative. Ongoing research continues to refine these methods, aiming for higher yields and more environmentally friendly processes.

Chemical Reactions Analysis

Types of Reactions: 8-Methylquinolin-5-amine undergoes various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

Substitution: This reaction involves replacing one functional group with another.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can produce quinoline derivatives with additional oxygen-containing groups, while substitution reactions can yield halogenated quinoline derivatives .

Scientific Research Applications

Biological Activities

8-Methylquinolin-5-amine exhibits several biological activities, making it a candidate for pharmaceutical applications:

Antimicrobial Activity

Studies suggest that this compound may possess antimicrobial properties , demonstrating weak antibacterial activity against specific bacterial strains. This potential is particularly relevant in the context of developing new antimicrobial agents to combat resistant strains .

Inhibition of Kinases and Phosphatases

Research indicates that this compound can interact with various enzymes, including kinases and phosphatases, which are critical in signaling pathways associated with cancer progression. Its ability to inhibit these enzymes suggests a potential role in cancer therapeutics .

Antimalarial Activity

Recent investigations into quinoline derivatives have shown that compounds structurally related to this compound exhibit potent antimalarial activity. For instance, studies reported that certain analogues demonstrated significant efficacy against drug-resistant strains of Plasmodium falciparum, with IC₅₀ values ranging from 20 to 4760 ng/mL . This highlights the therapeutic potential of quinoline derivatives in treating malaria.

Neuroprotective Effects

Another area of interest is the neuroprotective potential of quinoline derivatives. Research involving similar compounds has shown promise in mitigating neurotoxic effects induced by botulinum neurotoxin A. These studies utilized various assays to evaluate the protective effects on neuronal cells, indicating a potential application for neurodegenerative diseases .

Comparative Analysis with Related Compounds

The uniqueness of this compound can be illustrated through a comparative analysis with related compounds:

| Compound Name | Structural Characteristics | Unique Features |

|---|---|---|

| 6-Chloro-8-methylquinolin-5-amine | Chlorine substituent at the sixth position | Enhanced solubility and altered biological activity |

| 7-Methylquinolin-5-amine | Methyl group at the seventh position | Different reactivity patterns due to position change |

| 8-Hydroxyquinoline | Hydroxyl group instead of amino group | Known for chelating metal ions |

This table emphasizes how structural modifications can influence biological activity and chemical reactivity .

Mechanism of Action

The mechanism of action of 8-Methylquinolin-5-amine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death . This mechanism is similar to that of other quinoline derivatives, which are known for their antimicrobial and antimalarial activities .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following compounds are compared based on substituent type, physicochemical properties, synthesis, and applications:

Alkyl-Substituted Derivatives

2,8-Dimethylquinolin-5-amine (4b)

- Molecular Formula : C₁₁H₁₂N₂

- Synthesis: Prepared via alkylation of quinoline precursors under optimized conditions .

8-Ethyl-6-methoxyquinolin-5-amine

- CAS : 1520752-02-6

- Molecular Formula : C₁₂H₁₄N₂O

- Features: Ethyl and methoxy groups at the 8- and 6-positions, respectively. This substitution pattern is linked to antimalarial activity in derivatives like tafenoquine .

Alkoxy-Substituted Derivatives

5-Methoxyquinolin-8-amine

- CAS : 30465-68-0

- Molecular Formula : C₁₀H₁₀N₂O

- Molecular Weight : 174.20 g/mol

- Applications : Intermediate in synthesizing sulfonamide derivatives with antibacterial and anticancer properties .

8-Ethoxyquinolin-5-amine

Halogen-Substituted Derivatives

8-Bromo-2-methylquinolin-5-amine

- CAS: Not explicitly listed

- Molecular Formula : C₁₀H₉BrN₂

- Molecular Weight : 237.10 g/mol

- Applications : Bromine substitution facilitates cross-coupling reactions in drug discovery .

8-Chloro-2-methylquinolin-5-amine

Comparative Data Table

Biological Activity

8-Methylquinolin-5-amine, a member of the quinoline family, has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial, antimalarial, and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

The molecular formula of this compound is , featuring a methyl group at the 8-position and an amino group at the 5-position of the quinoline ring. Its structure contributes to its unique reactivity and biological properties.

Antimicrobial Activity

This compound exhibits significant antimicrobial properties against various bacterial strains. The following table summarizes its activity against selected pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 1.33–18.9 μg/mL |

| Candida albicans | 4.93–19.38 μg/mL |

| Escherichia coli | 1 × 10⁻⁴ mg/mL |

| Klebsiella pneumoniae | 1 × 10⁻⁴ mg/mL |

These findings indicate that this compound is effective against both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent .

Antimalarial Activity

Research has demonstrated that derivatives of quinoline compounds, including this compound, possess potent antimalarial activity. In vitro studies have shown varying degrees of effectiveness against drug-sensitive and drug-resistant strains of Plasmodium falciparum. Notably, some analogues exhibited IC50 values ranging from 20 to 4760 ng/mL for drug-sensitive strains and similar or lower values for drug-resistant strains .

In vivo studies further support these findings, with certain compounds curing infections in animal models at doses as low as 25 mg/kg/day against Plasmodium berghei and multidrug-resistant Plasmodium yoelii nigeriensis infections .

Anticancer Activity

The anticancer potential of this compound has also been explored, with studies indicating that derivatives can exhibit cytotoxic effects on various cancer cell lines. For instance, compounds based on the quinoline structure have shown IC50 values significantly lower than those of standard chemotherapeutic agents like cisplatin across several cancer types, including HeLa and MCF-7 cells .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural features. Modifications at different positions on the quinoline ring can enhance or diminish its pharmacological properties. For example:

- Position 2 : Substituents here can affect binding affinity and activity against specific targets.

- Position 4 : Methylation at this position has been observed to decrease antimalarial efficacy.

Research indicates that the presence of hydrophobic groups enhances overall activity due to improved membrane permeability .

Case Studies

Several case studies have illustrated the compound's potential in therapeutic applications:

- Antimalarial Efficacy : A study involving mice infected with Plasmodium yoelii nigeriensis demonstrated complete cure at doses of 50 mg/kg/day for specific analogues derived from this compound .

- Antimicrobial Testing : In vitro assays showed that certain derivatives were more effective than standard antibiotics against resistant strains of bacteria, highlighting their therapeutic promise in an era of increasing antibiotic resistance .

Q & A

Q. What are the standard protocols for synthesizing 8-Methylquinolin-5-amine?

The synthesis typically involves nucleophilic substitution or condensation reactions. For example, derivatives of quinolinamines can be prepared by refluxing equimolar amounts of precursors (e.g., 5-hydroxymethyl-8-hydroxyquinoline) with substituted acids in tetrahydrofuran (THF) under acidic conditions, followed by purification via silica gel column chromatography using solvent gradients (e.g., CH₂Cl₂/hexane) . Reaction monitoring via thin-layer chromatography (TLC) and recrystallization from methanol are critical steps for purity validation.

Q. What spectroscopic methods are recommended for characterizing this compound?

Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural elucidation, particularly to confirm the position of the methyl group and amine functionality. X-ray crystallography provides definitive three-dimensional structural data, while mass spectrometry (MS) verifies molecular weight. UV-Vis spectroscopy can assess electronic properties relevant to bioactivity studies .

Q. What safety protocols are essential when handling this compound in the laboratory?

Use chemical-resistant gloves (e.g., nitrile), lab coats, and closed-toe shoes. Work in a fume hood to avoid inhalation. In case of skin contact, wash immediately with soap and water. For spills, use inert absorbents and avoid drainage contamination. Note that toxicological data for related compounds (e.g., isoquinolin-5-amine derivatives) are limited, necessitating precautionary handling .

Advanced Research Questions

Q. How can researchers optimize the enantiomeric purity of this compound during synthesis?

Chiral resolution using resolving agents (e.g., tartaric acid derivatives) or asymmetric synthesis with chiral auxiliaries/catalysts can enhance enantiomeric purity. For example, stereoselective alkylation or hydrogenation steps guided by computational modeling (e.g., DFT) may improve yield and selectivity .

Q. How should discrepancies in reported toxicological data for this compound derivatives be addressed?

Conduct comparative studies using standardized assays (e.g., OECD guidelines) to resolve contradictions. For instance, inconsistent acute toxicity data may arise from variations in test organisms or exposure routes. Validate findings using orthogonal methods (e.g., in vitro cytotoxicity assays paired with in vivo models) and report detailed experimental conditions (e.g., solvent, concentration) .

Q. What strategies are effective for enhancing the bioactivity of this compound in pharmacological studies?

Structural modifications, such as N-alkylation or introducing electron-withdrawing groups (e.g., nitro or halogens), can modulate bioactivity. For antimalarial or antileishmanial applications, evaluate derivatives in cell-based assays (e.g., inhibition of Plasmodium falciparum growth) and validate targets via molecular docking studies with tubulin or topoisomerase enzymes .

Q. How can researchers validate the environmental stability of this compound?

Perform persistence tests under varying pH, temperature, and UV exposure conditions. Use high-performance liquid chromatography (HPLC) to quantify degradation products. Note that ecological data for similar compounds (e.g., isoquinolin-5-amine) are scarce, necessitating extrapolation from structurally analogous quinoline derivatives .

Methodological Considerations

Q. What statistical approaches are recommended for analyzing dose-response data in this compound bioassays?

Use nonlinear regression models (e.g., log-logistic curves) to calculate IC₅₀ or EC₅₀ values. Include positive/negative controls (e.g., chloroquine for antimalarial studies) and apply ANOVA for multi-group comparisons. Ensure replicates (n ≥ 3) to account for biological variability .

Q. How should synthetic byproducts of this compound be identified and mitigated?

Employ LC-MS or GC-MS to detect impurities. Optimize reaction conditions (e.g., temperature, catalyst loading) to minimize side reactions. For example, reducing reflux time or using anhydrous solvents can prevent hydrolysis byproducts .

Q. What computational tools are suitable for predicting the physicochemical properties of this compound?

Software like ACD/Labs or ChemAxon can estimate logP, pKa, and solubility. Molecular dynamics simulations (e.g., using GROMACS) model interactions with biological targets, aiding in rational drug design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.